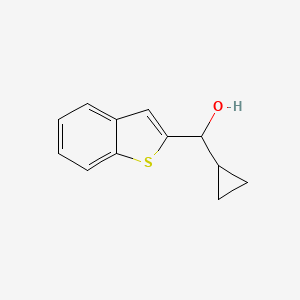

Cyclopropyl benzothien-2-yl carbinol

Description

Properties

Molecular Formula |

C12H12OS |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

1-benzothiophen-2-yl(cyclopropyl)methanol |

InChI |

InChI=1S/C12H12OS/c13-12(8-5-6-8)11-7-9-3-1-2-4-10(9)14-11/h1-4,7-8,12-13H,5-6H2 |

InChI Key |

IVZNRCKQUDEPOE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2=CC3=CC=CC=C3S2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

Cyclopropyl carbinols with varying substituents exhibit distinct reactivities due to differences in electronic and steric environments. Key comparisons include:

- Benzothien-2-yl vs. Alkenyl Groups: The benzothien-2-yl group enhances stability in reactions involving strong reductants (e.g., SmI2), where other cyclopropyl carbinols undergo rapid ring-opening (e.g., acyclic ester formation in ). This stability is attributed to the electron-withdrawing thiophene ring, which mitigates ring strain effects .

- Directing Group Efficacy: Hydroxyl groups in alkenyl cyclopropyl carbinols (e.g., 1a) act as superior directing groups for Simmons-Smith cyclopropanation compared to ethers or esters, achieving dr > 98:02. Benzothien-2-yl derivatives may exhibit similar directing effects due to their planar aromatic structure .

Stereochemical Outcomes

- Proximity to Cyclopropane Core : For alkenyl derivatives, stereoselectivity is lost when the reacting alkene is positioned more than two carbons away from the cyclopropane core. In contrast, benzothien-2-yl derivatives retain selectivity due to the fixed orientation of the aromatic group .

Key Research Findings

Stability: this compound resists ring-opening under SmI2–H2O conditions, unlike simpler cyclopropyl carbinols .

Stereoselectivity : The benzothien-2-yl group’s rigidity enables predictable stereochemical outcomes in cyclopropanation, comparable to hydroxyl-directed systems .

Synthetic Flexibility : This compound’s compatibility with diverse reaction conditions (e.g., Grignard, bromosilane-mediated ring-opening) makes it versatile for drug discovery .

Preparation Methods

Sodium Cyanoborohydride-Mediated Reductive Cleavage

A prominent method involves reductive cleavage of dimers using sodium cyanoborohydride in refluxing methanol. This approach, adapted from coumarin derivatives, yields cyclopropyl-substituted products via stereoselective reduction. For example, dimers such as B-3 (Chart D in) are cleaved to produce B-4a , B-4b , and B-4c with variable yields (40–65%). The reaction is monitored by TLC, with incremental additions of sodium cyanoborohydride to drive completion.

Key Parameters :

This method’s scalability is limited by prolonged reaction times (12–24 hours) and by-product formation from benzylic alcohol elimination.

Boron Trifluoride Etherate-Catalyzed Alkylation

Lewis acids like boron trifluoride etherate facilitate direct alkylation of 4-hydroxycoumarin with benzylic bromides or alcohols. For instance, α-cyclopropylbenzyl alcohol reacts with 4-hydroxycoumarin in dioxane to yield D-3 (50% yield). The reaction proceeds at room temperature overnight, with boron trifluoride stabilizing intermediates and mitigating elimination by-products.

Key Parameters :

This method is advantageous for its mild conditions but requires stoichiometric Lewis acid, complicating purification.

Sodium Borohydride-Lewis Acid Reduction

Cyclopropane Ester Reduction

A scalable route from CN108516922A employs cyclopropane ester as a starting material. Sodium borohydride in polar solvents (e.g., THF) reduces the ester to carbinol at 0–5°C. Lewis acids like ZnCl₂ enhance selectivity by coordinating to the carbonyl oxygen, directing hydride attack.

Key Parameters :

Post-reaction quenching with aqueous citric acid and filtration removes unreacted reagents, enabling high-purity isolation via distillation.

Propargylic Alcohol Intermediate Synthesis

Patent EP2447255A1 details a chiral propargylic alcohol route, where terminal alkynes (e.g., cyclopropylacetylene) undergo nucleophilic addition to aldehydes. The resulting propargylic alcohol is hydrogenated to the carbinol using palladium on carbon.

Key Parameters :

This method excels in stereochemical control but requires expensive catalysts and inert conditions.

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Reagent | Solvent | Temperature | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Methanol | 65°C | 50–65% | Stereoselective | Long reaction time, by-products |

| Boron Trifluoride Etherate | BF₃·OEt₂ | Dioxane | 25°C | 50% | Mild conditions | Stoichiometric catalyst required |

| Sodium Borohydride/ZnCl₂ | NaBH₄, ZnCl₂ | THF | 0–5°C | 85–90% | High yield, green chemistry compliant | Low-temperature control needed |

| Propargylic Alcohol Route | Pd/C | Toluene/IPA | 30°C | 70–75% | Excellent stereocontrol | Costly catalysts, inert atmosphere |

Mechanistic Insights and By-Product Management

Elimination By-Products

Benzylic alcohol elimination is a common side reaction in Lewis acid-catalyzed alkylations, producing alkenes. Patent notes that excess boron trifluoride etherate minimizes this by stabilizing carbocation intermediates. Alternatively, low-temperature reductions (e.g., NaBH₄/ZnCl₂) suppress elimination.

Stereochemical Considerations

Chiral auxiliaries, such as (R)-2-(4-aminobiphenyl-3-yl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol, enable enantioselective synthesis. Methanesulfonic acid additives in patent promote crystallization-induced asymmetric transformation, achieving >95% enantiomeric excess .

Q & A

Q. Table 1: Stereochemical Outcomes in NMR Analysis

| Reaction Method | Isomer Ratio (cis:trans) | Carbinol Proton Shifts (δ) |

|---|---|---|

| Photolysis of Ketone 2 | 3:1 | 5.4.0 (cis), 3.5 (trans) |

| LiAlH₄ Reduction of 2 | 7:1 | Not explicitly reported |

How can stereoselective cyclopropanation be achieved in alkenyl cyclopropyl carbinol derivatives?

Advanced

Directed diastereoselective cyclopropanation employs hydroxyl or ether groups as directing moieties. The rigidity of the cyclopropyl core enables precise control over allylic C=C bond functionalization. For example, Simmons-Smith reactions and vanadium-catalyzed epoxidations produce bicyclic products with defined stereochemistry .

Key Factors:

- Directing groups: Hydroxyl, methoxy

- Catalysts: Zn-based reagents for cyclopropanation; VO(acac)₂ for epoxidation

- Solvent: Dichloromethane or toluene

What mechanisms explain stereoinvertive nucleophilic substitution at quaternary carbons in cyclopropyl carbinol derivatives?

Advanced

Lewis acid-catalyzed substitutions proceed via bicyclobutonium intermediates. FeCl₃ (2.5 mol%) in toluene at −30°C facilitates azidation with TMSN₃, yielding tertiary azides with >95% diastereoselectivity. Electron-rich aryl substrates react efficiently, while aliphatic derivatives remain unreactive .

Q. Table 2: Reactivity and Selectivity in Azidation

| Substrate (R₄ Group) | Reactivity | Diastereoselectivity | Catalyst |

|---|---|---|---|

| Electron-rich aryl | High | >95% | FeCl₃ |

| Aliphatic | Low | Unreactive | FeCl₃ |

What safety precautions are necessary when handling cyclopropyl carbinol?

Basic

Refer to MSDS guidelines:

- Hazards: Flammable (GHS02), irritant (GHS07)

- Storage: 0–6°C for boronic acid derivatives

- Disposal: Avoid groundwater contamination; use approved waste management protocols .

How does the cyclopropyl ring influence magnetic anisotropy in NMR spectra?

Advanced

The cis isomer’s carbinol hydrogen lies in the plane of the cyclopropyl ring, experiencing deshielding from ring current effects. Molecular modeling confirms this conformation, while trans isomers remain unaffected, yielding shifts comparable to non-cyclopropanol analogs .

What are the key applications of cyclopropyl carbinol in organic synthesis?

Q. Basic

- Macrocyclic Compounds: Precursor for SmI₂-mediated ring-opening reactions to form acyclic esters .

- TOANs Synthesis: Rearrangement-based generation of enantioenriched tertiary amines .

- PDE3 Inhibitors: Intermediate in selective inhibitor development (e.g., benzodiazepin-2-ones) .

What role do directing groups play in stereochemical outcomes of cyclopropanation?

Advanced

Hydroxyl groups direct cyclopropanation to syn products by coordinating to zinc catalysts, while ether groups stabilize transition states via steric effects. This enables >90% enantiomeric excess in vinyl cyclopropyl alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.